2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride
Overview
Description
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2FNO and its molecular weight is 224.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Drug Discovery
Fluorinated compounds have attracted considerable interest in drug discovery due to the unique effects of fluorine atoms when incorporated into molecules. The synthesis, properties, and reactivity of many substituted and thermally stable phenylsulfur trifluorides, specifically as deoxofluorinating agents, have been explored. These agents, including crystalline solids with surprisingly high stability upon contact with water, have shown superior utility compared to current reagents for the fluorination of alcohols, aldehydes, and ketones, offering a broad application in medicinal chemistry and organic synthesis (Umemoto et al., 2010).
Fluorinated Amino Acids in Protein Engineering
The study of noncanonical amino acids, such as fluorinated amino acids, has been pivotal in improving the structural, biological, and pharmacological properties of peptides and proteins. Research on the physicochemical properties of fluorinated amino acids using quantum mechanics (QM) and molecular dynamics (MD) has expanded understanding of their behavior in protein environments. This insight is crucial for exploiting the full potential of fluorine's unique properties in protein engineering (Samsonov et al., 2009).
Fluorine in Organic and Medicinal Chemistry
Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, indicating the role of fluorine in enhancing the properties of organic molecules. These reagents have been used in Vilsmeier-type acylations and in the synthesis of fluorinated pyrazoles, highlighting the versatility of fluorine in organic synthesis and its significance in the development of compounds with potential applications in medicinal and agricultural chemistry (Schmitt et al., 2017).
Properties
IUPAC Name |
2-amino-1-(2-chloro-4-fluorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMKXNCXOFRIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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